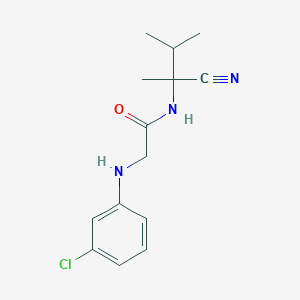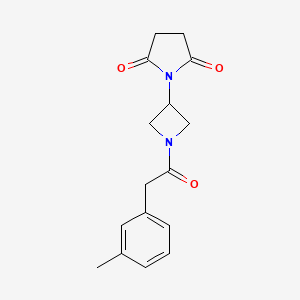![molecular formula C14H16FN3O4S B2542223 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-96-2](/img/structure/B2542223.png)
8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione" is a derivative within the class of 1,3,8-triazaspiro[4.5]decane-2,4-diones, which are of significant interest in medicinal chemistry due to their biological activities. These compounds are structurally characterized by a spiro framework that incorporates a hydantoin moiety, a feature that is often associated with a variety of pharmacological properties.
Synthesis Analysis
The synthesis of related spirooxazolidine-2,4-dione derivatives has been reported, where the compounds were obtained through a series of chemical reactions starting from key precursors and intermediates. Although the exact synthesis of the compound is not detailed, similar compounds in the series have been synthesized using methods such as the Strecker reaction, which involves the reaction of cyanohydrin with ammonium carbonate to yield N-alkoxyalkylpiperidine hydantoins . This suggests that the synthesis of the compound may also involve multistep synthetic routes that include the formation of a spirocyclic hydantoin core.
Molecular Structure Analysis
The molecular structure of 1,3,8-triazaspiro[4.5]decane-2,4-diones is characterized by a spirocyclic skeleton that is believed to be crucial for their biological activity. The presence of a hydantoin ring provides a rigid framework that can interact with biological targets. The specific substituents and functional groups attached to this core structure, such as the 3-fluorophenylsulfonyl group in the compound of interest, are likely to influence its binding affinity and selectivity towards biological receptors.
Chemical Reactions Analysis
While the specific chemical reactions involving "8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione" are not described, related compounds have been evaluated for their cholinergic activity, which involves interaction with muscarinic receptors . The structural requirements for activity within this class of compounds are strict, indicating that minor changes in the molecular structure can significantly impact their pharmacological profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly provided, but based on the properties of similar compounds, it can be inferred that the spirocyclic hydantoin derivatives possess certain characteristics that are conducive to biological activity. For instance, the lipophilicity introduced by the phenylsulfonyl group may affect the compound's ability to cross biological membranes, while the presence of multiple nitrogen atoms could facilitate hydrogen bonding with biological targets .
Biological Activity
The related spirooxazolidine-2,4-dione derivatives have shown affinity for cortical M1 receptors and demonstrated the ability to reverse scopolamine-induced impairment in mice, suggesting potential as antidementia drugs . Additionally, 1,3,8-triazaspiro[4.5]decane-2,4-diones have exhibited myelostimulating activity, significantly accelerating the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis, which could be beneficial in treating myelodepressive syndromes . These findings highlight the therapeutic potential of the compound class to which "8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione" belongs.
科学的研究の応用
Anticonvulsant Activity
Research on derivatives of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has demonstrated significant potential in the field of anticonvulsant therapies. A study by Madaiah et al. (2012) synthesized and evaluated novel derivatives for their anticonvulsant activity using the maximal electroshock seizure (MES) test. Certain compounds showed a significant protective effect against seizures, comparable to the standard drug phenytoin. This research suggests the potential of these derivatives in developing new anticonvulsant drugs (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).
Antimicrobial and Detoxification Applications
Another application of similar compounds involves antimicrobial and detoxification uses. Ren et al. (2009) synthesized a novel N-halamine precursor that was bonded onto cotton fabrics, showing significant antimicrobial efficacy against Staphylococcus aureus and Escherichia coli O157:H7. This research opens avenues for utilizing these compounds in antimicrobial textiles and detoxification processes (Ren, Akdag, Kocer, Worley, Broughton, & Huang, 2009).
Hypoglycemic Activity
The potential of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives in diabetes management has also been explored. Iqbal et al. (2012) investigated the hypoglycemic activity of certain derivatives in male albino rats. The study found that specific isomers significantly reduced blood glucose levels, suggesting their utility in diabetes treatment (Iqbal, Akhtar, Hendsbee, Masuda, & Hameed, 2012).
Proton Exchange Membranes for Fuel-Cell Applications
Derivatives of 8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have also found application in the development of proton exchange membranes for fuel cells. Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, demonstrating high proton conductivity and mechanical properties favorable for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).
特性
IUPAC Name |
8-(3-fluorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-17-12(19)14(16-13(17)20)5-7-18(8-6-14)23(21,22)11-4-2-3-10(15)9-11/h2-4,9H,5-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHUNVVDEXHVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2542141.png)

![Methyl amino[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2542149.png)
![N-[(4-Tert-butylphenyl)-cyanomethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B2542150.png)
![8-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2542151.png)
![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl cyclohexanecarboxylate](/img/structure/B2542152.png)






![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2542162.png)